molecular formula C20H16O10 B1243665 cercophorin B

cercophorin B

Cat. No. B1243665
M. Wt: 416.3 g/mol
InChI Key: RFIFNISZAQAYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cercophorin B is a natural product found in Cercophora areolata with data available.

Scientific Research Applications

Antifungal and Cytotoxic Metabolites

Cercophorin B is part of a group of novel isocoumarin derivatives identified in the fungus Cercophora areolata. These derivatives, including cercophorin A-C, have demonstrated antifungal and cytotoxic activities (Whyte et al., 1996).

Enhanced Production for Applications

Strategies for enhancing cercosporin production, another compound related to cercophorin, have been explored. This is significant given cercosporin's properties of photosensitization, making it useful in photodynamic therapy, as an antimicrobial agent, and an organophotocatalyst. Enhanced production through co-culture methods has been reported, potentially broadening cercosporin's applications (Zhou et al., 2021).

Role in Fungal Pathogenesis

The role of compounds like cercosporin in fungal pathogenesis has been a focus of study. Cercosporin, closely related to cercophorin, is a photoactivated polyketide toxin produced by Cercospora species, crucial in their pathogenesis on host plants. Research has shown that upon illumination, cercosporin can convert oxygen molecules to toxic superoxide and singlet oxygen, damaging cellular components (Chen et al., 2007).

Photodynamic Activity

The photodynamic activity of compounds like cercosporin on plant tissues has been studied, revealing its ability to induce loss of ions from plant tissues when excited by light. This insight can be related to this compound, given their shared properties as perylenequinonoid pigments (Macrí & Vianello, 1979).

Photocytotoxic Effects in Cancer Therapy

This compound and related compounds have potential in cancer therapy. Studies on cercosporin, for instance, have shown its efficacy as a photosensitizer in photodynamic therapy against various human tumor cell lines. This suggests that this compound might have similar applications (Mastrangelopoulou et al., 2018).

properties

Molecular Formula

C20H16O10

Molecular Weight

416.3 g/mol

IUPAC Name

(2-hydroxy-5-methoxy-3-methoxycarbonylphenyl) 6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carboxylate

InChI

InChI=1S/C20H16O10/c1-8-4-9-5-12(21)15(17(23)14(9)19(25)29-8)20(26)30-13-7-10(27-2)6-11(16(13)22)18(24)28-3/h4-7,21-23H,1-3H3

InChI Key

RFIFNISZAQAYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)OC3=CC(=CC(=C3O)C(=O)OC)OC)O

synonyms

cercophorin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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